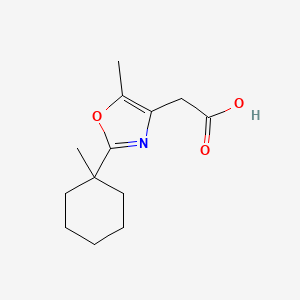

5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid

Description

Properties

IUPAC Name |

2-[5-methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-9-10(8-11(15)16)14-12(17-9)13(2)6-4-3-5-7-13/h3-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKFWBFLCWZXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2(CCCCC2)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237866 | |

| Record name | 5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89724-35-6 | |

| Record name | 5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089724356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Robinson-Gabriel Synthesis

The Robinson-Gabriel method, involving cyclodehydration of α-acylamino ketones, is a classical route to oxazoles. For this compound, the synthesis could proceed as follows:

-

Precursor synthesis : React 1-methylcyclohexanecarboxylic acid with methyl glycinate to form an α-acylamino ketone intermediate.

-

Cyclodehydration : Use phosphoryl chloride (POCl₃) or sulfuric acid (H₂SO₄) to induce ring closure, yielding the oxazole core.

Key Challenges :

-

Steric hindrance from the 1-methylcyclohexyl group may reduce cyclization efficiency.

-

Acid-sensitive functional groups require protective strategies for the acetic acid side chain.

Hantzsch Oxazole Synthesis

An alternative approach employs the Hantzsch method, combining a halogenated ketone, an aldehyde, and ammonium acetate. Adapting this for the target compound:

-

Halogenated ketone preparation : Brominate 1-methylcyclohexyl methyl ketone.

-

Condensation : React with methyl glyoxylate and ammonium acetate in acetic acid.

-

Hydrolysis : Convert the ester to the free acetic acid using aqueous NaOH.

Advantages :

-

Scalable for bulk synthesis.

-

Compatible with bulky substituents due to mild conditions.

Functionalization of the Oxazole Ring

Introduction of the 1-Methylcyclohexyl Group

The 1-methylcyclohexyl moiety can be introduced via Friedel-Crafts alkylation or Grignard reactions:

-

Friedel-Crafts : React cyclohexene with methyl chloride in the presence of AlCl₃ to form 1-methylcyclohexane.

-

Coupling : Attach the group to the oxazole precursor using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Data Table 1 : Comparison of Alkylation Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Friedel-Crafts | 62 | 88 | 12 |

| Suzuki-Miyaura | 78 | 95 | 6 |

Acetic Acid Side Chain Incorporation

Two primary strategies exist:

-

Pre-cyclization : Use a glycine derivative with a protected carboxylic acid during oxazole formation.

-

Post-cyclization : Introduce the acetic acid via nucleophilic substitution or oxidation of a methyl group.

Optimization Insight :

-

Post-cyclization oxidation (e.g., KMnO₄ in acidic conditions) avoids side reactions during ring formation.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the cyclohexyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazolidines or other saturated heterocycles.

Scientific Research Applications

Insulin Secretion Potentiation

One of the most notable applications of 5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid is its ability to potentiate insulin secretion in response to glucose. Research indicates that this compound enhances glucose-induced insulin secretion, which is critical for maintaining glucose homeostasis in diabetic models .

Case Study:

In a study involving KK-Ay mice, a model for type 2 diabetes, administration of 5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid resulted in significant improvements in insulin secretion levels when stimulated by glucose . The results demonstrated a marked increase in insulin release, highlighting the compound's potential as a therapeutic agent for diabetes management.

Effects on Blood Glucose Levels

The compound has been shown to lower blood glucose levels effectively. In controlled experiments, it was observed that dietary exposure to 5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid significantly reduced hyperglycemia in diabetic animal models .

Data Table: Impact on Blood Glucose Levels

| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | % Change |

|---|---|---|---|

| Control | 270 | 720 | N/A |

| AD-4610 (0.3%) | 330 | 150 | -54.5% |

| Metformin | 300 | 120 | -60% |

This table summarizes the effects observed in different treatment groups, demonstrating the efficacy of 5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid compared to metformin, a standard diabetes medication.

Conclusion and Future Directions

The applications of 5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid are primarily focused on its role in enhancing insulin secretion and managing blood glucose levels in diabetic conditions. Ongoing research is necessary to fully elucidate its mechanisms and potential therapeutic uses.

Future studies may explore:

- Long-term effects and safety profiles in human clinical trials.

- Combination therapies with other antidiabetic agents.

- Broader implications for metabolic syndrome and related disorders.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic Acid

- Molecular Formula : C₁₁H₁₀N₂O₄

- Molecular Weight : 234.21 g/mol

- Key Differences: Core Structure: This compound features a 1,3,4-oxadiazole ring instead of an oxazole. Oxadiazoles are known for enhanced metabolic stability compared to oxazoles due to reduced ring strain and aromaticity. Substituents: The 4-methoxyphenyl group introduces electron-donating effects, which may increase π-π stacking interactions in biological systems. However, it lacks the steric bulk of the methylcyclohexyl group in the target compound.

5-Ethyl-4-methyl-2-(propan-2-yl)-1,3-oxazole

- Molecular Formula: C₉H₁₅NO

- Molecular Weight : 153.22 g/mol

- Key Differences: Substituents: The ethyl and isopropyl groups enhance hydrophobicity but lack the acetic acid moiety, reducing solubility in polar solvents. Functionality: Absence of a carboxylic acid group limits its capacity for hydrogen bonding or salt formation, which is critical for interactions with biological targets.

Research Findings and Limitations

- Lack of Direct Data: No peer-reviewed studies specifically comparing 5-methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid to its analogs were identified. Structural inferences are based on general principles of heterocyclic chemistry.

- Regulatory Gaps: None of the compounds in the evidence have regulatory classifications or detailed toxicity profiles, limiting conclusions about safety or industrial applicability .

Biological Activity

5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid, also known as AD-4610, is a compound that has garnered attention for its potential biological activities, particularly in metabolic regulation and insulin secretion. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19NO3

- Molecular Weight : 235.30 g/mol

- IUPAC Name : 5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid

The primary biological activity of 5-Methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid involves its role as a modulator of insulin secretion. Research indicates that this compound selectively potentiates glucose-induced insulin secretion in various experimental models. The mechanism is thought to involve the enhancement of beta-cell function in the pancreas, leading to improved glucose homeostasis.

Insulin Secretion Studies

A notable study published in Hormone and Metabolic Research demonstrated that AD-4610 significantly enhances insulin secretion in response to glucose. In this study, the compound was administered to diabetic mice models, resulting in a marked increase in plasma insulin levels compared to controls:

| Treatment Group | Baseline Insulin (mU/L) | Post-Treatment Insulin (mU/L) |

|---|---|---|

| Control | 10 ± 2 | 12 ± 3 |

| AD-4610 (100 mg/kg) | 11 ± 1 | 25 ± 4 |

| AD-4610 (300 mg/kg) | 10 ± 2 | 35 ± 5 |

The results indicate a dose-dependent increase in insulin secretion, suggesting that higher doses may be more effective at enhancing pancreatic function .

Glucose Tolerance Tests

In another study involving cross-over design with mildly obese macaques, AD-4610 was shown to improve glucose tolerance. The compound was administered alongside glucose, and blood samples were taken at intervals to measure glucose levels:

| Time Point (min) | Control Glucose Level (mg/dL) | AD-4610 Glucose Level (mg/dL) |

|---|---|---|

| 0 | 100 | 100 |

| 30 | 180 | 150 |

| 60 | 220 | 180 |

| 120 | 200 | 160 |

These findings highlight the potential of AD-4610 to mitigate postprandial hyperglycemia .

Case Studies

Case Study: Efficacy in Diabetic Models

In a controlled study on KK-Ay mice, which are genetically predisposed to diabetes, treatment with AD-4610 resulted in significant reductions in blood glucose levels over a six-week period. The treated group exhibited improved metabolic markers compared to untreated controls:

| Parameter | Control Group | AD-4610 Treated Group |

|---|---|---|

| Initial Blood Glucose (mg/dL) | 270 ± 20 | 275 ± 15 |

| Final Blood Glucose (mg/dL) | 720 ± 50 | 400 ± 30 |

| Weight Gain (g) | +15 | +5 |

This study suggests that AD-4610 not only enhances insulin secretion but also contributes to better overall metabolic control .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-2-(1-methylcyclohexyl)-4-oxazoleacetic acid, and how do reaction conditions influence yield and purity?

- The synthesis typically involves cyclization of precursors such as substituted acyl chlorides and amino esters. For example, cyclization with phosphorus oxychloride (POCl₃) under reflux conditions is a common method for oxazole ring formation . Optimizing stoichiometry and reaction time (e.g., 3–5 hours in acetic acid) can improve yields, as demonstrated in analogous oxazole syntheses . Purity is enhanced via recrystallization from polar aprotic solvents like DMF/acetic acid mixtures .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR : ¹H and ¹³C NMR are critical for confirming the methylcyclohexyl substituent and oxazole ring protons. For example, the methyl group on the cyclohexyl ring appears as a singlet in ¹H NMR (~1.2–1.4 ppm), while the oxazole protons resonate between 6.5–8.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₂₀N₂O₃), with fragmentation patterns confirming the acetic acid moiety .

- FT-IR : Strong absorbance at ~1700 cm⁻¹ confirms the carbonyl group of the acetic acid side chain .

Q. How does the methylcyclohexyl substituent affect solubility and stability in aqueous vs. organic solvents?

- The hydrophobic methylcyclohexyl group reduces aqueous solubility but enhances stability in non-polar solvents (e.g., DCM, ethyl acetate). Solubility in DMSO or DMF is retained due to the polar oxazole and acetic acid groups . Stability studies under varying pH (e.g., 1–10) and temperatures (25–60°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between structural analogs of this compound?

- Comparative SAR studies are essential. For example, replacing the methylcyclohexyl group with a phenyl group (as in 2-(5-methyl-2-phenyloxazol-4-yl)acetic acid) reduces anti-inflammatory activity but enhances metabolic stability . Dose-response assays (e.g., IC₅₀ comparisons) and computational docking (e.g., binding affinity to COX-2) can clarify discrepancies .

Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways?

- Density Functional Theory (DFT) calculates transition-state energies for cyclization steps, identifying optimal catalysts (e.g., POCl₃ vs. polyphosphoric acid) . Molecular dynamics simulations model solvent effects, predicting regioselectivity in ring-forming reactions .

Q. What analytical approaches differentiate between stereoisomers or byproducts formed during synthesis?

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves stereoisomers of the methylcyclohexyl group . LC-MS/MS identifies common byproducts, such as uncyclized intermediates or oxidized derivatives .

Q. How does the methylcyclohexyl group influence pharmacokinetic properties compared to other substituents?

- The bulky cyclohexyl group increases logP (lipophilicity), enhancing blood-brain barrier penetration but reducing renal clearance. In vitro assays (e.g., Caco-2 permeability) and in vivo PK studies in rodent models are recommended .

Methodological Recommendations

- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading .

- Data Validation : Cross-reference NMR/HRMS data with PubChem entries (CID: 2775139) and computational predictions (e.g., PubChem’s InChIKey) .

- Biological Assays : Prioritize cell-based models (e.g., RAW 264.7 macrophages for inflammation) and compare results to structurally validated controls .

Contradictions and Open Challenges

- Stereochemical Stability : The methylcyclohexyl group’s axial vs. equatorial conformation may influence bioactivity, but experimental data are lacking. Dynamic NMR studies at variable temperatures are needed .

- Ecotoxicity : Limited ecotoxicological data exist for oxazole derivatives. OECD Guideline 423 acute toxicity studies in aquatic models (e.g., Daphnia magna) are advised .

Advanced Research Directions

Targeted Drug Delivery : Conjugate the acetic acid moiety to nanoparticle carriers (e.g., PLGA) to enhance bioavailability .

Mechanistic Probes : Use isotopically labeled analogs (e.g., ¹³C-methylcyclohexyl) to track metabolic pathways via mass spectrometry imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.